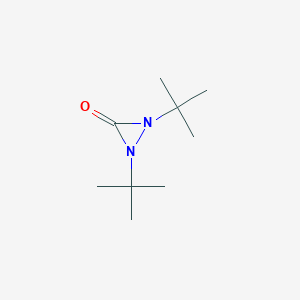
Monatepil
Vue d'ensemble
Description
Le Monatepil est un composé chimique connu pour son rôle d’antagoniste des canaux calciques et des récepteurs α1-adrénergiques. Il est principalement utilisé comme agent antihypertenseur pour gérer l’hypertension artérielle . La formule chimique du this compound est C28H30FN3OS, et sa masse molaire est de 475,63 g/mol .
Applications De Recherche Scientifique
Monatepil has several scientific research applications, including:
Chemistry: Used as a model compound to study calcium channel blocking and α1-adrenergic receptor antagonism.
Biology: Investigated for its effects on cellular calcium channels and adrenergic receptors.
Medicine: Explored for its potential in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of antihypertensive drugs and related pharmaceutical products
Mécanisme D'action
Le Monatepil exerce ses effets par un double mécanisme d’action :
Blocage des canaux calciques : Le this compound inhibe l’afflux d’ions calcium dans les cellules en bloquant les canaux calciques.
Antagonisme des récepteurs α1-adrénergiques : Le this compound bloque les récepteurs α1-adrénergiques, empêchant la liaison de la norépinéphrine et réduisant la vasoconstriction.
Analyse Biochimique
Biochemical Properties
Monatepil interacts with low-density lipoprotein (LDL) receptors in human skin fibroblasts . It increases the binding, internalization, and degradation of 125 I-LDL . This suggests that this compound may have a hypolipidemic effect due to increased LDL receptor activity .
Cellular Effects
This compound has been shown to have significant effects on human skin fibroblasts. It increases the binding, internalization, and degradation of 125 I-LDL in these cells . This suggests that this compound may influence cell function by modulating LDL receptor activity .
Molecular Mechanism
This compound’s molecular mechanism of action is related to its interaction with LDL receptors. It increases the binding, internalization, and degradation of 125 I-LDL . Furthermore, treatment of human skin fibroblasts with this compound resulted in an increase in LDL receptor mRNA to 163% of the control level .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Monatepil implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de l’introduction de groupes fonctionnels. Une méthode courante consiste à faire réagir la 6,11-dihydrodibenzo[b,e]thiépine avec la 4-fluorophénylpiperazine pour former le composé intermédiaire. Ce composé intermédiaire est ensuite mis à réagir avec le chlorure de butanoyle pour donner le this compound .
Méthodes de production industrielle
Dans les milieux industriels, la production du this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l’utilisation de solvants, de catalyseurs et de conditions contrôlées de température et de pression pour faciliter les réactions .
Analyse Des Réactions Chimiques
Types de réactions
Le Monatepil subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites ayant des propriétés pharmacologiques différentes.
Substitution : Le this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydrogénées .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le blocage des canaux calciques et l’antagonisme des récepteurs α1-adrénergiques.
Biologie : Étudié pour ses effets sur les canaux calciques cellulaires et les récepteurs adrénergiques.
Médecine : Exploré pour son potentiel dans le traitement de l’hypertension et des affections cardiovasculaires associées.
Industrie : Utilisé dans le développement de médicaments antihypertenseurs et de produits pharmaceutiques connexes
Comparaison Avec Des Composés Similaires
Le Monatepil est unique en raison de son double mécanisme d’action. Parmi les composés similaires, citons :
Vérapamil : Un antagoniste des canaux calciques ayant des propriétés structurales différentes.
Diltiazem : Un autre antagoniste des canaux calciques ayant des effets pharmacologiques distincts.
Nifédipine : Un antagoniste des canaux calciques principalement utilisé pour l’angine de poitrine et l’hypertension.
Le this compound se distingue par son blocage combiné des canaux calciques et son antagonisme des récepteurs α1-adrénergiques, ce qui en fait un agent antihypertenseur polyvalent .
Propriétés
IUPAC Name |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNRNNUZFPVBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048811 | |
| Record name | Monatepil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103377-41-9 | |
| Record name | Monatepil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103377-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monatepil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103377419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monatepil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONATEPIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MMI0J7PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid](/img/structure/B9756.png)






